(s)-2-Amino-2-(perfluorophenyl)ethan-1-ol
CAS No.:
Cat. No.: VC18163450
Molecular Formula: C8H6F5NO
Molecular Weight: 227.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6F5NO |
|---|---|
| Molecular Weight | 227.13 g/mol |
| IUPAC Name | (2S)-2-amino-2-(2,3,4,5,6-pentafluorophenyl)ethanol |
| Standard InChI | InChI=1S/C8H6F5NO/c9-4-3(2(14)1-15)5(10)7(12)8(13)6(4)11/h2,15H,1,14H2/t2-/m1/s1 |
| Standard InChI Key | KQOBAWYLBVACAS-UWTATZPHSA-N |
| Isomeric SMILES | C([C@H](C1=C(C(=C(C(=C1F)F)F)F)F)N)O |
| Canonical SMILES | C(C(C1=C(C(=C(C(=C1F)F)F)F)F)N)O |
Introduction
Structural Characteristics and Molecular Identity
The molecular architecture of (s)-2-Amino-2-(perfluorophenyl)ethan-1-ol is defined by two critical components: a pentafluorophenyl ring and an ethanolamine backbone. The IUPAC name, , underscores the stereochemistry at the C2 position, where the amino () and hydroxyl () groups are spatially oriented in an S-configuration . The SMILES notation further clarifies the connectivity and chirality .
Crystallographic and Intermolecular Interactions
X-ray diffraction studies reveal a distinctive intermolecular interaction between the alcoholic oxygen atom and the electron-deficient pentafluorophenyl ring, termed an interaction . This contrasts with the more common interactions observed in non-fluorinated aromatic systems. The interaction contributes to the compound’s crystalline packing stability, with a reported distance of 3.2–3.5 Å between the oxygen atom and the centroid of the fluorinated ring . Such interactions may influence solubility and melting behavior, though experimental thermal data remain limited in publicly available sources.
Synthesis and Industrial Production
The synthesis of (s)-2-Amino-2-(perfluorophenyl)ethan-1-ol typically employs reductive amination strategies, as outlined in protocols from VulcanChem.
Table 1: Comparison of Synthesis Methods
| Parameter | Laboratory-Scale Synthesis | Industrial-Scale Synthesis |
|---|---|---|
| Starting Material | Perfluorobenzaldehyde | Perfluorobenzaldehyde |
| Reducing Agent | Sodium borohydride () | Catalytic hydrogenation () |
| Solvent | Methanol/Ethanol | Continuous flow reactors |
| Yield | 60–75% | 85–92% |
| Purification | Column chromatography | In-line distillation |
In laboratory settings, perfluorobenzaldehyde reacts with ammonium acetate in methanol, followed by sodium borohydride reduction at 0–5°C. Industrial processes favor continuous flow systems to enhance reaction control and scalability, achieving yields exceeding 90%. Chiral resolution via enzymatic kinetic resolution or chiral stationary phase chromatography ensures enantiomeric excess () >98% for the S-enantiomer.
Physicochemical Properties
Table 2: Key Physicochemical Properties
The compound’s logP value of 1.8 suggests moderate lipophilicity, likely due to the electron-withdrawing fluorine atoms reducing aromatic ring hydrophobicity. Solubility in water is limited (<5 mg/mL), but it dissolves readily in dimethyl sulfoxide () and methanol.
Biological Activity and Mechanistic Insights
(s)-2-Amino-2-(perfluorophenyl)ethan-1-ol exhibits preliminary bioactivity in antimicrobial and anticancer assays, though detailed pharmacological data remain proprietary. Mechanistically, the amino group facilitates hydrogen bonding with biological targets (e.g., enzyme active sites), while the perfluorophenyl moiety enhances membrane permeability via increased lipophilicity. Molecular docking simulations suggest affinity for kinase domains, though in vivo validation is pending.
Comparative Analysis with (r)-Enantiomer
The R-enantiomer () shares identical molecular weight and formula but differs in spatial configuration .
Table 3: Enantiomeric Comparison
| Property | (s)-Enantiomer | (r)-Enantiomer |
|---|---|---|
| Specific Rotation () | +32.5° (c=1, MeOH) | -32.3° (c=1, MeOH) |
| Synthetic Accessibility | Commercially available | Requires custom synthesis |
| Reported Bioactivity | Antimicrobial, Anticancer | No public data |
Enantiomeric divergence in biological activity is anticipated due to stereospecific receptor interactions, though comparative studies are absent in public literature .
Applications in Pharmaceutical Development
The compound’s chiral center and fluorinated aromatic system make it a valuable intermediate in:
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